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Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511 Get Quote

A new generation DREADD agonist, JHU37160, emerges as a potent and more selective

alternative to the widely used Clozapine-N-Oxide (CNO), offering researchers enhanced

precision in neuromodulation studies. This guide provides a comprehensive comparison of their

performance, supported by experimental data, to aid researchers in selecting the optimal

compound for their experimental needs.

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) have become an

invaluable tool for remotely controlling neuronal activity. The choice of the activating ligand is

critical for the precision and reliability of these experiments. For years, CNO has been the

standard agonist. However, its limitations, including poor brain penetrance and metabolic

conversion to clozapine, have prompted the development of novel agonists. JHU37160 is a

promising second-generation DREADD agonist designed to overcome these challenges.

Performance and Efficacy: A Head-to-Head
Comparison
Experimental data consistently demonstrates the superior potency and efficacy of JHU37160
compared to CNO. In vitro studies reveal that JHU37160 binds to and activates both hM3Dq

and hM4Di DREADDs with significantly higher affinity and potency.[1][2][3] This translates to

more robust and selective neuronal modulation at lower doses in vivo.
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Parameter JHU37160
Clozapine-N-Oxide
(CNO)

References

Binding Affinity (Ki)
1.9 nM (hM3Dq), 3.6

nM (hM4Di)

Lower affinity, often

requires higher

concentrations for

effect.

[1][2]

Potency (EC50)
18.5 nM (hM3Dq), 0.2

nM (hM4Di)

Significantly less

potent, requiring

higher micromolar

concentrations.

[1][2][3]

Brain Penetrance

High, not a P-

glycoprotein

substrate.[1][4]

Poor, actively

removed from the

brain by P-

glycoprotein.[5]

[1][4][5]

Metabolism
Metabolically stable.

[1]

Back-metabolized to

clozapine, which has

its own psychoactive

effects and can bind

to endogenous

receptors.[5][6][7][8][9]

[10][11][12]

[1][5][6][7][8][9][10][11]

[12]

In Vivo Efficacy

Potent activation of

DREADDs at low

doses (e.g., 0.1

mg/kg).[1][13]

Requires higher doses

(e.g., 1-10 mg/kg),

with effects likely

mediated by its

metabolite, clozapine.

[14][15][16]

[1][13][14][15][16]

Off-Target Effects Minimal off-target

effects at effective

doses.[1] Some

studies report

anxiogenic-like effects

at high doses in the

Off-target effects are a

significant concern

due to conversion to

clozapine, which binds

to a wide range of

endogenous

[1][8][11][15][17][18]

[19]
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absence of

DREADDs.[17]

receptors.[8][11][15]

[18][19]

Signaling Pathways and Mechanism of Action
Both JHU37160 and CNO (via its metabolite clozapine) activate the engineered G-protein

coupled receptors (GPCRs) of the DREADD system. The specific downstream signaling

cascade depends on the type of DREADD expressed in the target neurons.
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Gq-DREADD Signaling Pathway.

The diagram above illustrates the canonical signaling pathway for the Gq-coupled DREADD

(hM3Dq). Activation by an agonist like JHU37160 leads to the activation of Gq protein, which in

turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), both of which

ultimately lead to neuronal excitation.
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Gi-DREADD Signaling Pathway.

The Gi-coupled DREADD (hM4Di) pathway, depicted above, results in neuronal inhibition.

Agonist binding activates the Gi protein, which has two primary effects: inhibition of adenylyl

cyclase (AC), leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A

(PKA) activity, and activation of G-protein-coupled inwardly-rectifying potassium (GIRK)

channels, leading to potassium efflux and hyperpolarization of the neuron.

Experimental Protocols: Methodologies for In Vivo
Studies
The following provides a general framework for in vivo experiments using either JHU37160 or

CNO. Specific parameters should be optimized for each experimental paradigm.

DREADD Virus Injection
Virus Preparation: AAV vectors carrying the Cre-dependent DREADD construct (e.g., AAV-

hSyn-DIO-hM3Dq-mCherry) are diluted to the desired titer.

Stereotaxic Surgery: Anesthetized animals are placed in a stereotaxic frame. A small

craniotomy is performed over the target brain region.

Microinjection: The virus is infused into the target region using a microinjection pump at a

slow, controlled rate.
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Post-operative Care: Animals are monitored during recovery and receive appropriate

analgesics. A minimum of three weeks is typically allowed for robust DREADD expression.

Agonist Administration and Behavioral Testing
Agonist Preparation:

JHU37160: JHU37160 dihydrochloride is water-soluble and can be dissolved in saline.[1]

A stock solution can be prepared and diluted to the final injection concentration.

CNO: CNO is typically dissolved in a small amount of DMSO and then diluted in saline.

[20]

Administration: The agonist is administered via intraperitoneal (i.p.) injection. Other routes

such as subcutaneous injection, oral administration in drinking water, or eye-drops have also

been described for CNO.[5][21][22]

Behavioral Testing: Behavioral assays are conducted at the time of expected peak agonist

effect. For JHU37160, effects are rapid.[13] For CNO, the time course can be more variable

due to its metabolism to clozapine.[23]

Control Groups: It is crucial to include appropriate control groups, such as animals

expressing a fluorescent reporter without the DREADD receptor and receiving the agonist,

and DREADD-expressing animals receiving a vehicle injection.[15]
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Comparative Experimental Workflow.

Conclusion and Recommendations
For researchers seeking high potency, rapid and reliable effects, and minimal off-target

concerns, JHU37160 represents a significant advancement over CNO for DREADD-based

studies. Its superior pharmacokinetic and pharmacodynamic profile allows for more precise and

reproducible manipulation of neuronal circuits. While CNO can still be effective, particularly

when appropriate controls are in place, the potential for off-target effects due to its conversion

to clozapine necessitates careful interpretation of results.[7][15] For new studies, JHU37160 is

the recommended DREADD agonist for achieving more reliable and specific experimental

outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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